Physicochemical Profiling and Synthetic Applications of 2-Bromo-5-(piperidin-1-yl)pyridine: A Technical Guide
Physicochemical Profiling and Synthetic Applications of 2-Bromo-5-(piperidin-1-yl)pyridine: A Technical Guide
Executive Summary
In modern medicinal chemistry and agrochemical development, functionalized pyridines serve as indispensable pharmacophores. Among these, 2-Bromo-5-(piperidin-1-yl)pyridine (CAS: 1142197-44-1) stands out as a highly versatile bifunctional building block. As a Senior Application Scientist, I have structured this whitepaper to provide an in-depth analysis of its physicochemical properties, intrinsic reactivity, and field-proven experimental protocols. This guide is designed to empower researchers with the mechanistic understanding necessary to optimize cross-coupling reactions and circumvent common synthetic bottlenecks associated with electron-rich halopyridines[1].
Physicochemical Profiling
Understanding the baseline physicochemical parameters of 2-Bromo-5-(piperidin-1-yl)pyridine is critical for predicting its solubility, partitioning, and reactivity in various solvent systems[2]. The molecule features a rigid planar pyridine ring substituted with a lipophilic, basic piperidine moiety and a heavy, polarizable bromine atom.
| Parameter | Value / Description |
| Chemical Name | 2-Bromo-5-(piperidin-1-yl)pyridine |
| CAS Registry Number | 1142197-44-1 |
| Molecular Formula | C10H13BrN2 |
| Molecular Weight | 241.13 g/mol |
| Exact Mass | 240.026 g/mol |
| Physical State | Solid (typically off-white to pale yellow) |
| SMILES String | c1cc(N2CCCCC2)cnc1Br |
| Topological Polar Surface Area (TPSA) | ~25.8 Ų (estimated) |
| Storage Conditions | Inert atmosphere, 2-8°C, protect from light |
Data synthesized from standardized chemical repositories and predictive modeling[2][3].
Mechanistic Insights & Structural Dichotomy
The synthetic utility of 2-Bromo-5-(piperidin-1-yl)pyridine is governed by a fascinating electronic dichotomy.
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The Electrophilic C2 Center: The bromine atom at the 2-position is highly activated toward nucleophilic aromatic substitution (SNAr) and transition-metal-catalyzed oxidative addition (e.g., Palladium or Nickel) due to the inductive electron-withdrawing effect of the adjacent pyridine nitrogen[4].
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The Nucleophilic C5 Modulator: The piperidine ring at the 5-position exerts a strong mesomeric (+M) electron-donating effect. Because the 5-position is para to the 2-position, this electron density is relayed through the pi-system directly to the C2 carbon.
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Causality in Reactivity: This +M effect slightly attenuates the electrophilicity of the C2-Br bond compared to an unsubstituted 2-bromopyridine. Consequently, oxidative addition by Pd(0) is marginally slower, necessitating the use of electron-rich, sterically demanding phosphine ligands (e.g., XPhos, SPhos, or specialized N-heterocyclic carbenes) to accelerate the catalytic cycle and prevent catalyst resting states[5][6]. Furthermore, the basic pyridine nitrogen can coordinate to palladium, potentially leading to catalyst poisoning if the metal-to-ligand ratio is not strictly optimized[7].
Electronic effects and reactivity sites in 2-Bromo-5-(piperidin-1-yl)pyridine.
Experimental Methodologies (Self-Validating Protocols)
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Every step includes the mechanistic rationale (causality) to empower the researcher to troubleshoot deviations.
Protocol 1: Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
This protocol details the coupling of 2-Bromo-5-(piperidin-1-yl)pyridine with an arylboronic acid to form a biaryl scaffold[8][9].
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Reagent Assembly: In an oven-dried Schlenk tube, combine 2-Bromo-5-(piperidin-1-yl)pyridine (1.0 equiv), arylboronic acid (1.2 equiv), Pd(OAc)₂ (2-5 mol%), and SPhos (4-10 mol%).
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Causality: SPhos is selected because its electron-rich nature facilitates the oxidative addition into the deactivated C2-Br bond, while its steric bulk promotes the final reductive elimination step[6].
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Base Addition: Add finely powdered K₃PO₄ (2.0 equiv).
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Causality: The base is mandatory for activating the boronic acid into a reactive, nucleophilic boronate complex, which is the actual species that undergoes transmetalation with the Pd(II) intermediate[10].
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Rigorous Degassing: Suspend the mixture in a solvent system of 1,4-Dioxane/H₂O (4:1, v/v). Subject the mixture to three freeze-pump-thaw cycles or vigorous argon sparging for 15 minutes.
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Causality: Oxygen rapidly oxidizes Pd(0) to inactive Pd(II) species, terminating the catalytic cycle. Water is essential to dissolve the inorganic base and facilitate boronate formation[9].
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Thermal Activation: Seal the tube and heat to 90°C for 12 hours. Monitor via TLC or LC-MS.
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Quenching & Extraction: Cool to room temperature, dilute with Ethyl Acetate (EtOAc), and wash with brine.
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Causality: Brine removes the highly polar Dioxane and inorganic salts, partitioning the lipophilic product into the organic layer.
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Purification: Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify via silica gel flash chromatography (Hexanes/EtOAc gradient).
Step-by-step workflow for the Palladium-catalyzed Suzuki-Miyaura cross-coupling.
Protocol 2: Buchwald-Hartwig Amination
For C-N bond formation at the C2 position:
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Conditions: Use Pd₂(dba)₃ (1-2 mol%), BINAP or Xantphos (2-4 mol%), and NaOtBu (1.5 equiv) in anhydrous Toluene at 100°C[10].
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Causality: The strong base (NaOtBu) deprotonates the incoming amine to form a highly nucleophilic amide complex. Xantphos enforces a specific bite angle that heavily favors reductive elimination of the C-N bond over competing β-hydride elimination[11].
Analytical Validation
To ensure the integrity of the synthesized or purchased 2-Bromo-5-(piperidin-1-yl)pyridine, rigorous analytical validation is required[12].
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Mass Spectrometry (LC-MS): The presence of the bromine atom provides a highly diagnostic isotopic signature. The mass spectrum must exhibit a classic 1:1 ratio for the molecular ion peaks [M]⁺ and[M+2]⁺ at m/z ~241 and 243, corresponding to the ⁷⁹Br and ⁸¹Br isotopes, respectively.
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Nuclear Magnetic Resonance (¹H NMR):
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Pyridine Core: The proton at C6 (adjacent to the pyridine nitrogen and ortho to the piperidine group) will appear as a distinct doublet with a small coupling constant (J ≈ 2.5 - 3.0 Hz) in the downfield region (~8.0 ppm). The protons at C3 and C4 will appear as an AB quartet or two doublets depending on the exact magnetic environment, typically between 7.0 and 7.5 ppm.
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Piperidine Ring: The aliphatic protons of the piperidine ring will present as broad multiplets. The N-CH₂ protons will be most deshielded (~3.2 - 3.4 ppm), while the remaining methylene protons will cluster around 1.6 - 1.7 ppm.
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References
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Billingsko, A. L., et al. (2009). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. National Institutes of Health (NIH). Retrieved from[Link]
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MDPI. (2013). Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System. Retrieved from[Link]
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ResearchGate. (2012). The Preparation of a Stable 2-Pyridylboronate and Its Reactivity in the Suzuki—Miyaura Cross-Coupling Reaction. Retrieved from[Link]
Sources
- 1. mdpi-res.com [mdpi-res.com]
- 2. 2-Bromo-5-(piperidin-1-yl)pyridine | 1142197-44-1 [sigmaaldrich.com]
- 3. wap.guidechem.com [wap.guidechem.com]
- 4. 2-ブロモピリジン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. 2-Bromo-6-(2-methyl-1,3-dioxolan-2-yl)pyridine | 49669-14-9 | Benchchem [benchchem.com]
- 7. The ubiquitous cross-coupling catalyst system ‘Pd(OAc)2’/2PPh3 forms a unique dinuclear PdI complex: an important entry point into catalytically competent cyclic Pd3 clusters - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Microwave Assisted Suzuki-Miyaura and Ullmann Type Homocoupling Reactions of 2- and 3-Halopyridines Using a Pd(OAc)2/Benzimidazolium Salt and Base Catalyst System [mdpi.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. 1-Bromo-4-methylnaphthalene|CAS 6627-78-7 [benchchem.com]




